molecular formula C7H7ClN2O4S B13543008 5-Chloro-N-methyl-2-nitrobenzene-1-sulfonamide CAS No. 89840-89-1

5-Chloro-N-methyl-2-nitrobenzene-1-sulfonamide

Cat. No.: B13543008
CAS No.: 89840-89-1
M. Wt: 250.66 g/mol
InChI Key: UQFOMXLVYAYFLZ-UHFFFAOYSA-N
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Description

5-Chloro-N-methyl-2-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C7H7ClN2O4S. This compound is characterized by the presence of a chloro group, a nitro group, and a sulfonamide group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-methyl-2-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method includes the nitration of 5-chloro-2-nitrobenzene followed by sulfonation and subsequent methylation. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and chlorosulfonic acid for sulfonation .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-methyl-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.

    Reduction: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of sulfonamide derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

5-Chloro-N-methyl-2-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-N-methyl-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes, such as dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-nitrobenzamide
  • 5-Chloro-2-methoxy-3-nitrobenzoic acid
  • N-(2-Chlorophenyl)-2-hydroxy-5-nitrobenzamide

Uniqueness

5-Chloro-N-methyl-2-nitrobenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonamide group, in particular, makes it a valuable compound for research in medicinal chemistry and drug development .

Properties

CAS No.

89840-89-1

Molecular Formula

C7H7ClN2O4S

Molecular Weight

250.66 g/mol

IUPAC Name

5-chloro-N-methyl-2-nitrobenzenesulfonamide

InChI

InChI=1S/C7H7ClN2O4S/c1-9-15(13,14)7-4-5(8)2-3-6(7)10(11)12/h2-4,9H,1H3

InChI Key

UQFOMXLVYAYFLZ-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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